BEC HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

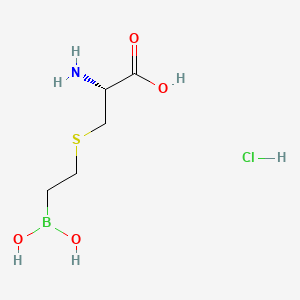

BEC HCl, also known as S-(2-Boronoethyl)-L-cysteine Hydrochloride, is a slow-binding and competitive arginase inhibitor . It is known to inhibit Arginase II and rat Arginase I .

Molecular Structure Analysis

The molecular formula of BEC HCl is C5H13BClNO4S . The exact molecular structure can be found in various chemical databases .Aplicaciones Científicas De Investigación

Nitric Oxide Synthase Regulation

Interestingly, while BEC HCl inhibits arginase, it does not inhibit nitric oxide synthase . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a key cellular signaling molecule. This selective inhibition makes BEC HCl a valuable tool in studying the balance between arginase and nitric oxide synthase in various biological systems .

Enhancement of NO-dependent Smooth Muscle Relaxation

BEC HCl has been found to cause significant enhancement of NO-dependent smooth muscle relaxation in human penile corpus cavernosum tissue . This suggests potential applications in the treatment of conditions like erectile dysfunction .

Study of Transition State Inhibition

As a transition state inhibitor, BEC HCl provides a valuable tool for studying the mechanisms of enzymatic reactions . By binding to the active site of an enzyme during the transition state of a reaction, it allows researchers to study the intermediate stages of enzymatic processes .

Research in Quantum Mechanics

BEC HCl has also found applications in the field of quantum mechanics . The term BEC in this context refers to Bose-Einstein Condensate, a state of matter that occurs at very low temperatures . While this is a different context from the biochemical applications of BEC HCl, it’s an interesting coincidence of nomenclature .

Potential Therapeutic Applications

Given its role in regulating key enzymes, BEC HCl has potential therapeutic applications. While more research is needed, it could potentially be used in the treatment of diseases where the balance of arginase and nitric oxide synthase is disrupted .

Mecanismo De Acción

Target of Action

BEC HCl, also known as S-(2-Boronoethyl)-L-cysteine Hydrochloride, is a slow-binding and competitive inhibitor of Arginase II . Arginase II is an enzyme that plays a crucial role in the urea cycle, which is responsible for the detoxification of ammonia in the body .

Mode of Action

BEC HCl acts by binding slowly and competitively to Arginase II . The boronic acid moiety of BEC HCl undergoes nucleophilic attack by a metal-bridging hydroxide ion to yield a tetrahedral boronate anion that bridges the binuclear manganese cluster of the enzyme . This mimics the tetrahedral intermediate in the arginine hydrolysis reaction .

Biochemical Pathways

The inhibition of Arginase II by BEC HCl affects the urea cycle, a biochemical pathway that converts toxic ammonia into urea for excretion . This can lead to an increase in the availability of L-arginine, a semi-essential amino acid, for other biochemical pathways such as the production of nitric oxide .

Pharmacokinetics

It’s important to note that the pharmacokinetic profile of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of Arginase II by BEC HCl can lead to enhanced nitric oxide-dependent smooth muscle relaxation . It has also been shown to inhibit the proliferation of human pulmonary artery smooth muscle cells by decreasing the expression levels of cyclin D1 and CDK4, increasing the expression of p27, and partly reducing the phosphorylation of Akt and ERK .

Action Environment

The action, efficacy, and stability of BEC HCl can be influenced by various environmental factors. While specific studies on BEC HCl are limited, it’s generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug . Therefore, these factors should be carefully controlled during the administration of BEC HCl to ensure its optimal efficacy and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPYJLCQYMAXGG-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCSCC(C(=O)O)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCSC[C@@H](C(=O)O)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BEC HCl | |

CAS RN |

222638-67-7 |

Source

|

| Record name | L-Cysteine, S-(2-boronoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222638-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)

![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)